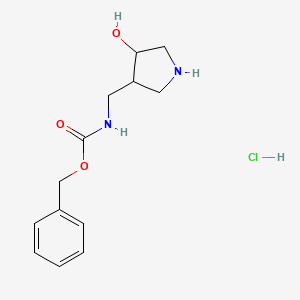

![molecular formula C14H25N3O6S B12316451 Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)

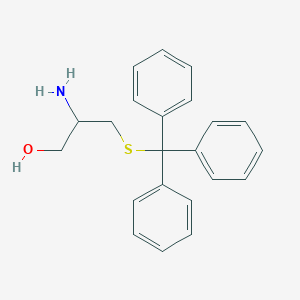

Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le glutathion-diéthyl ester (réduit) est un dérivé du glutathion, un tripeptide composé de glutamate, de cystéine et de glycine. Ce composé est connu pour sa perméabilité cellulaire accrue par rapport à sa molécule parente, le glutathion. Il est principalement utilisé pour augmenter les niveaux intracellulaires de glutathion, qui joue un rôle crucial dans la défense cellulaire contre le stress oxydatif et les processus de détoxification .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du glutathion-diéthyl ester (réduit) implique généralement l'estérification du glutathion. Une méthode courante consiste à faire réagir le glutathion avec de l'éthanol en présence d'un catalyseur acide. Ce processus conduit à la formation du dérivé diéthyl ester .

Méthodes de production industrielle : La production industrielle du glutathion-diéthyl ester (réduit) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le glutathion-diéthyl ester (réduit) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former le disulfure de glutathion-diéthyl ester.

Réduction : Il peut être réduit à sa forme thiol.

Substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence du groupe thiol.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Agents réducteurs tels que le dithiothréitol.

Substitution : Halogénoalcanes ou autres électrophiles en conditions basiques.

Principaux produits formés :

Oxydation : Disulfure de glutathion-diéthyl ester.

Réduction : Glutathion-diéthyl ester (réduit).

Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé.

Applications De Recherche Scientifique

Le glutathion-diéthyl ester (réduit) a un large éventail d'applications dans la recherche scientifique :

Industrie : Utilisé dans la formulation de produits de soin de la peau en raison de ses propriétés antioxydantes.

5. Mécanisme d'action

Le glutathion-diéthyl ester (réduit) exerce ses effets en augmentant les niveaux intracellulaires de glutathion. Une fois à l'intérieur de la cellule, il est hydrolysé par les estérases pour libérer le glutathion. Cette augmentation du glutathion améliore la capacité de la cellule à neutraliser les espèces réactives de l'oxygène et à détoxifier les composés nocifs. Le composé participe également à diverses voies biochimiques, notamment la réduction des peroxydes et la conjugaison des xénobiotiques .

Composés similaires :

Monoéthyl ester de glutathion : Une autre forme estérifiée du glutathion avec une perméabilité cellulaire similaire mais moins efficace.

Glutathion : La molécule parente avec une perméabilité cellulaire plus faible mais essentielle pour l'équilibre redox cellulaire.

N-acétylcystéine : Un précurseur du glutathion avec des propriétés antioxydantes.

Unicité : Le glutathion-diéthyl ester (réduit) est unique en raison de sa perméabilité cellulaire accrue, ce qui le rend plus efficace pour augmenter les niveaux intracellulaires de glutathion par rapport aux autres dérivés. Cette propriété le rend particulièrement précieux dans la recherche et les applications thérapeutiques où une délivrance rapide et efficace du glutathion est requise .

Mécanisme D'action

Glutathione-diethyl ester (reduced) exerts its effects by increasing intracellular levels of glutathione. Once inside the cell, it is hydrolyzed by esterases to release glutathione. This increase in glutathione enhances the cell’s ability to neutralize reactive oxygen species and detoxify harmful compounds. The compound also participates in various biochemical pathways, including the reduction of peroxides and the conjugation of xenobiotics .

Comparaison Avec Des Composés Similaires

Glutathione monoethyl ester: Another esterified form of glutathione with similar but less efficient cell permeability.

Glutathione: The parent molecule with lower cell permeability but essential for cellular redox balance.

N-acetylcysteine: A precursor to glutathione with antioxidant properties.

Uniqueness: Glutathione-diethyl ester (reduced) is unique due to its enhanced cell permeability, making it more effective in increasing intracellular glutathione levels compared to other derivatives. This property makes it particularly valuable in research and therapeutic applications where rapid and efficient delivery of glutathione is required .

Propriétés

IUPAC Name |

ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O6S/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXATRBAHYMOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate](/img/structure/B12316368.png)

![3-[(4-Cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12316373.png)

![4-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B12316393.png)

![[4-(Oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B12316394.png)

![(S)-2-(2-(1H-Pyrrol-1-yl)benzo[d]thiazole-6-carboxamido)propanoic acid](/img/structure/B12316399.png)

![tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate;tert-butyl N-[(3S,4R)-4-aminooxolan-3-yl]carbamate](/img/structure/B12316416.png)

![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide](/img/structure/B12316424.png)